REACTION_CXSMILES
|
C(N(C(C)C)CC)(C)C.[Cl:10][C:11]1[N:16]=[C:15](Cl)[C:14]([N+:18]([O-:20])=[O:19])=[CH:13][N:12]=1.[CH3:21][O:22][C:23]1[CH:28]=[CH:27][C:26]([NH2:29])=[CH:25][CH:24]=1>O1CCOCC1>[Cl:10][C:11]1[N:16]=[C:15]([NH:29][C:26]2[CH:27]=[CH:28][C:23]([O:22][CH3:21])=[CH:24][CH:25]=2)[C:14]([N+:18]([O-:20])=[O:19])=[CH:13][N:12]=1
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Name
|
|
Quantity
|
2.46 g
|
Type
|
reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
3.36 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=C(C(=N1)Cl)[N+](=O)[O-]
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Name
|
|
Quantity
|
2.13 g
|
Type
|
reactant
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Smiles
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COC1=CC=C(C=C1)N
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Name
|
|
Quantity
|
30 mL
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Type
|
solvent
|
Smiles
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O1CCOCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture is stirred for 3 hours at room temperature
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
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Details
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Then it is partitioned between water and dichloromethane
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic phase is dried over sodium sulfate
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on a silica gel column with ethyl acetate/cyclohexane as eluent
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
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Smiles
|
ClC1=NC=C(C(=N1)NC1=CC=C(C=C1)OC)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |